Imidazole-2-carboxaldéhyde

Vue d'ensemble

Description

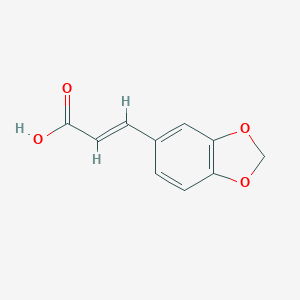

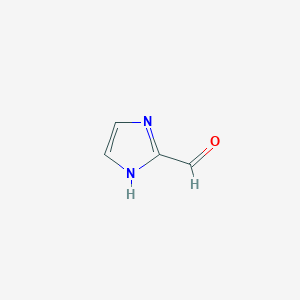

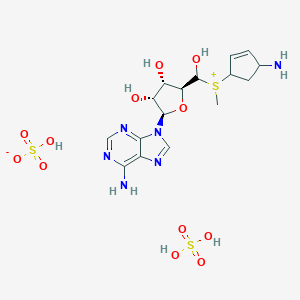

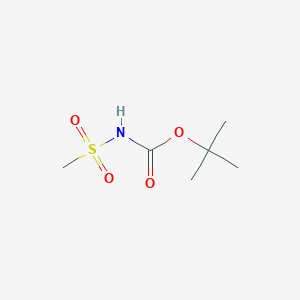

1H-Imidazole-2-carbaldehyde, also known as imidazole-2-carboxaldehyde, is a heterocyclic organic compound with the molecular formula C4H4N2O. It is a derivative of imidazole, featuring an aldehyde functional group at the second position of the imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material science .

Applications De Recherche Scientifique

1H-Imidazole-2-carbaldehyde has numerous applications in scientific research:

Mécanisme D'action

Target of Action

It’s known that many imidazole compounds are key components in functional molecules used in a diverse range of applications .

Mode of Action

Imidazole-2-carboxaldehyde may act as a photosensitizer, forming triplet excited states upon UV–VIS light absorption . These triplet excited states are strong oxidants and may initiate catalytic radical reaction cycles within and at the surface of atmospheric aerosol particles .

Biochemical Pathways

The multiphase chemistry of glyoxal, a precursor of Imidazole-2-carboxaldehyde, is a source of secondary organic aerosol (SOA), including its light-absorbing product Imidazole-2-carboxaldehyde . When its excited triplet state oxidizes hydrocarbons via H-transfer chemistry, it can contribute to additional aerosol ageing and growth .

Pharmacokinetics

The presence of the imidazole ring in many pharmaceuticals suggests that these compounds generally have good bioavailability .

Result of Action

The result of Imidazole-2-carboxaldehyde’s action is the production of condensed-phase reactive oxygen species (ROS). These ROS can react with halides, generating halogen radicals and molecular halogen compounds .

Action Environment

The photoreactivity of Imidazole-2-carboxaldehyde is significantly influenced by its surroundings, such as water and acidic environment . For instance, significant recycling of halogen species occurred via scavenging reactions with HO2, which prevented the full and immediate release of the molecular halogen (bromine and iodine) produced . This recycling was stronger at low relative humidity, attributed to diffusion limitations .

Analyse Biochimique

Biochemical Properties

Imidazole-2-carboxaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids beta-alanine .

Cellular Effects

The effects of Imidazole-2-carboxaldehyde on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, due to its active sites, its complexes with oxidase-like activity have superior catalytic properties, which can catalyze a series of specific substrates .

Molecular Mechanism

Imidazole-2-carboxaldehyde exerts its effects at the molecular level through several mechanisms. It forms excited triplet states upon UV–VIS light absorption, which are strong oxidants and may initiate catalytic radical reaction cycles . These triplet excited states can oxidize hydrocarbons via H-transfer chemistry .

Temporal Effects in Laboratory Settings

The effects of Imidazole-2-carboxaldehyde change over time in laboratory settings. It contributes to additional aerosol ageing and growth when its excited triplet state oxidizes hydrocarbons . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Imidazole-2-carboxaldehyde is involved in several metabolic pathways. It is produced in the self-reaction of glyoxal and its cross-reactions with each of these compounds in aqueous solutions of inorganic ammonium salts at pH =7 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles, followed by dehydrative aromatization. For instance, the reaction of amido-nitriles with nickel catalysts under mild conditions can yield disubstituted imidazoles . Another method includes the reaction of imidazole with formylating agents such as formic acid or formamide under controlled conditions .

Industrial Production Methods: Industrial production of 1H-imidazole-2-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Imidazole-2-carboxylic acid.

Reduction: Imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

1H-Imidazole-2-carbaldehyde can be compared with other imidazole derivatives:

1H-Imidazole-4-carbaldehyde: Similar in structure but with the aldehyde group at the fourth position, leading to different reactivity and applications.

2-Imidazolecarboxaldehyde: Another isomer with distinct chemical properties and uses.

Imidazole-2-carboxylic acid: The oxidized form of 1H-imidazole-2-carbaldehyde, used in different chemical and biological contexts.

Uniqueness: 1H-Imidazole-2-carbaldehyde is unique due to its specific positioning of the aldehyde group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Propriétés

IUPAC Name |

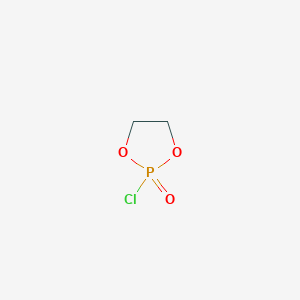

1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-3-4-5-1-2-6-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHKNCXZYYTLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143736 | |

| Record name | 1H-Imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10111-08-7 | |

| Record name | Imidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10111-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010111087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does imidazole-2-carboxaldehyde contribute to aerosol growth?

A: IC acts as a photosensitizer. Upon absorbing UV-visible light, it reaches an excited triplet state (3IC*) capable of oxidizing hydrocarbons present in the gas phase. This process, known as reactive uptake, leads to the formation of low-volatility products that partition into the particle phase, increasing aerosol mass. []

Q2: What is the role of relative humidity in IC-mediated aerosol growth?

A: Relative humidity (RH) significantly influences IC photochemistry. At low RH, IC tends to reside on the surface of aerosol particles, maximizing its interaction with gas-phase species and enhancing HO2 radical formation and SOA growth. At high RH, IC partitions more into the bulk aqueous phase, limiting its surface availability and reactivity. []

Q3: Can you explain the mechanism of HO2 radical formation by IC in the presence of citric acid?

A: Upon UV-Vis irradiation, excited triplet state IC (3IC*) abstracts a hydrogen atom from citric acid, a common organic aerosol constituent. This generates an IC radical and a citric acid radical. The IC radical then reacts with atmospheric oxygen (O2) to form a peroxy radical (ICOO), which further reacts with another IC radical to yield IC and HO2. []

Q4: What is the significance of IC’s pH-dependent hydration equilibrium in the atmosphere?

A: IC exists in equilibrium between its aldehyde and geminal diol forms, with the diol form dominating at pH < 5. This shift affects light absorption, moving the peak from 287 nm (aldehyde) to 212 nm (diol), potentially influencing radiative forcing as the latter falls outside the actinic range. []

Q5: How do anions influence the formation of imidazole compounds from pyruvaldehyde and ammonium ions?

A: Anions like F-, CO32-, NO3-, SO42-, and Cl- catalyze imidazole formation, increasing the average mass absorption coefficient of the resulting aqSOA. The promotion order is F- > CO32- > SO42- ≈ NO3- ≈ Cl-. []

Q6: What analytical techniques are used to study IC in atmospheric aerosols?

A: Several techniques are employed: * HPLC/Q-TOF-MS quantifies imidazole compounds in aerosol samples. []* Aerosol laser time-of-flight mass spectrometry (ALTOFMS) characterizes imidazole components in real-time. []* UV-Vis and infrared spectroscopy are used to identify specific imidazoles in extracted aerosol samples. []* Cavity enhanced differential optical absorption spectroscopy (CE-DOAS) measures gas-phase products of IC photochemistry. [, ]

Q7: How is IC used in the synthesis of nitrogen-doped carbons?

A: IC, due to its imidazole ring, acts as a nitrogen source. It undergoes acid-catalyzed sol–gel polycondensation with hydroxybenzenes (like phloroglucinol) to yield porous organic polymers. These polymers, upon pyrolysis, transform into nitrogen-doped carbons with high surface areas (up to 800 m2 g−1), desirable for catalysis and sorption applications. []

Q8: What makes ZIF-90, a material incorporating IC, suitable for ion transfer studies?

A: ZIF-90 [Zn(ICA)2, ICA=Imidazole-2-carboxaldehyde] is a zeolitic imidazole framework with sub-nanometer channels. When grown on a glass nanopipette tip, it forms a crack-free composite structure ideal for investigating ion transfer. The presence of imidazole-2-carboxaldehyde as a ligand contributes to the framework's porosity and potential for interactions with ions. []

Q9: How does the pH of the solution affect ion transfer through ZIF-90?

A: Under alkaline conditions (pH 11.58), ZIF-90 exhibits a remarkable rectification ratio of over 500 for ion transfer in a 1 M KCl solution. This is attributed to strong electrostatic interactions between the ions and the negatively charged sub-nanometer channels of ZIF-90, enhanced at higher pH values. []

Q10: How does the structure of IC influence its coordination chemistry with metal ions?

A: IC acts as a versatile ligand, coordinating to metal ions through its imidazole nitrogen and the carbonyl oxygen. This can lead to mononuclear or polynuclear complexes depending on the metal ion and reaction conditions. []

Q11: What are the typical coordination modes observed in silver-imidazole-2-carboxaldehyde oxime complexes?

A: IC oxime exhibits various coordination modes with silver, including:* Monodentate: Binding solely through the oxime nitrogen.* Bidentate chelating: Coordinating via both the oxime nitrogen and imidazole nitrogen.* Bridging: Linking two silver centers through the oxime oxygen. []

Q12: What factors influence the coordination mode and nuclearity in silver-IC oxime complexes?

A: Both intramolecular and intermolecular interactions play a crucial role. * Intramolecular: Hydrogen bonding within the ligand itself can influence its preferred conformation, dictating which donor atoms are available for coordination.* Intermolecular: Interactions like π-π stacking between ligands can stabilize specific complex geometries, favoring either mononuclear or polynuclear species. []

Q13: What computational methods are used to study the properties of IC and its derivatives?

A: * Density functional theory (DFT) calculations: Used to optimize geometries, calculate vibrational frequencies, and analyze electronic structures of IC and its derivatives. [, , ]* Molecular dynamics (MD) simulations: Provide insights into the dynamic behavior of IC in solution, at interfaces, and in complex environments. []* Quantum mechanics/molecular mechanics (QM/MM) methods: Used to study reactions of IC and its excited states in complex environments where both quantum mechanical and classical mechanical treatments are necessary. []

Q14: What is the significance of understanding the electronic configuration of the excited triplet state of IC (3IC*)?

A: The electron configuration of 3IC is crucial for elucidating its reactivity. Depending on whether the triplet state has a ππ or nπ* configuration, the reaction mechanism with other atmospheric species will differ, affecting product formation and subsequent SOA growth. []

Q15: How does the structure of IC derivatives affect their calcium channel antagonist/agonist activity?

A: * Aryl substituents at C4: Conformation and charge significantly impact the antagonistic activity. []* Carbonyl group at C5: Plays a crucial role in agonistic effects. []

Q16: What are the potential applications of imidazole-based cross-linked porous organic polymers?

A: These polymers have shown promise as:* Metal-free catalysts: Due to their nitrogen doping and porous structure. []* Catalyst supports: For anchoring transition metal particles or single metal atoms in single-atom catalysts. []* Efficient sorbents: For capturing various substances in both gas and liquid phases, owing to their high surface area and tunable pore sizes. []

Q17: How can imidazole-2-carboxaldehyde be used for drug delivery?

A: IC can be used to modify existing drug delivery systems like metal-organic frameworks (MOFs). For example, doxorubicin can be attached to the surface of ZIF-90 via Schiff base reaction with IC, while simultaneously encapsulating 5-fluorouracil within the pores, enabling targeted co-delivery of two anticancer drugs. []

Q18: What are the potential benefits of using IC-modified MOFs for drug delivery?

A:* High drug loading capacity: Allows for efficient drug encapsulation and delivery. []* Targeted delivery: The pH-responsive nature of some IC-modified MOFs enables targeted drug release in the acidic tumor microenvironment. []* Controlled release: The porous structure of MOFs allows for controlled drug release kinetics. []

Q19: How can IC be used in sensing applications?

A: IC can be integrated into fluorescent probes for the detection of specific analytes. For example, a zirconium MOF, UiO-66-NH2, modified with IC via a Schiff base reaction exhibits high selectivity and sensitivity for detecting persulfate (S2O82-) and iron (Fe3+) ions through fluorescence quenching. []

Q20: What other applications of IC and its derivatives are currently being explored?

A: Researchers are investigating the use of IC and its derivatives in diverse fields, including:* Antibacterial and antifungal agents: Metal complexes of IC-derived Schiff bases exhibit promising activity against various microorganisms. [, ]* Luminescent materials: Covalent modification of lanthanide MOFs with IC can create highly sensitive luminescent probes for detecting aniline and trace water in organic solvents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)